メチル(3-ヒドロキシ-4,4-ジメチルペンチル)カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

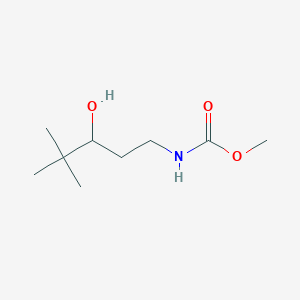

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate, also known by its IUPAC name N-(3-hydroxy-4,4-dimethylpentyl)-N-methylcarbamic acid, is a chemical compound with the molecular formula C11H23NO3. This compound belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and organic synthesis.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable for creating derivatives that can undergo further functionalization, making it an essential component in synthetic organic chemistry.

Protecting Group for Amines

In synthetic pathways, this compound can act as a protecting group for amines. This allows chemists to selectively react other functional groups without affecting the amine, thereby facilitating multi-step synthesis processes.

Biological Research

Enzyme Mechanism Studies

The compound is utilized in biochemical assays to study enzyme mechanisms. Its structural properties enable researchers to investigate how enzymes interact with substrates and inhibitors, providing insights into metabolic pathways.

Protein and Peptide Modification

Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is also employed to modify proteins and peptides. This modification can enhance stability or alter biological activity, making it useful in various biological studies.

Medicinal Chemistry

Prodrug Development

In medicinal chemistry, this compound is explored as a potential prodrug. Prodrugs are inactive compounds that can be metabolized within the body to release active drugs. This property is particularly advantageous for improving drug delivery and bioavailability.

Therapeutic Applications

Research indicates that methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate may have therapeutic potential in treating various conditions due to its ability to interact with biological systems at the molecular level.

Industrial Applications

Pharmaceutical Production

The compound is integral to the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for producing a range of medications.

Agrochemical Development

In agrochemicals, methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is investigated for use in pesticides and herbicides due to its potential effectiveness against pests while minimizing environmental impact.

Case Study 1: Enzyme Interaction Studies

A study examined the interaction of methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate with a specific enzyme involved in metabolic pathways. The findings indicated that the compound acted as a competitive inhibitor, providing insights into its potential use in regulating metabolic processes.

Case Study 2: Prodrug Efficacy

Research on the prodrug formulation of methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate showed improved bioavailability compared to traditional drug forms. In vivo studies demonstrated enhanced therapeutic effects in animal models, suggesting its viability for clinical applications.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemical Synthesis | Building Block | Essential for multi-step synthesis |

| Biological Research | Enzyme Mechanisms | Acts as a substrate in assays |

| Medicinal Chemistry | Prodrug Development | Improved bioavailability observed |

| Industrial Applications | Pharmaceutical Production | Key component in API synthesis |

| Case Study | Description | Outcome |

|---|---|---|

| Enzyme Interaction Study | Investigated enzyme inhibition | Competitive inhibitor identified |

| Prodrug Efficacy Study | Evaluated therapeutic effects | Enhanced efficacy noted in animal models |

作用機序

Target of Action

Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate, also known by its IUPAC name N-(3-hydroxy-4,4-dimethylpentyl)-N-methylcarbamic acid, is a carbamate compound. Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical systems.

Mode of Action

The compound interacts with its targets (amines) by forming a carbamate linkage . This linkage serves as a protective group for the amine, preventing it from undergoing unwanted reactions during a synthesis process . The carbamate can be removed under certain conditions, such as exposure to strong acid or heat .

Biochemical Pathways

They protect amines from reacting prematurely or inappropriately during the synthesis process .

Result of Action

The primary result of the action of Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate is the protection of amines during synthesis processes . By forming a carbamate linkage with amines, the compound prevents these amines from undergoing unwanted reactions . This can be particularly useful in the synthesis of complex molecules, such as peptides .

Action Environment

The action, efficacy, and stability of Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate can be influenced by various environmental factors. For instance, the presence of strong acids or heat can lead to the removal of the carbamate protecting group . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of carbamates can be achieved through several methods. One common approach involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

Industrial Production Methods

Industrial production of carbamates often involves the reaction of amines with carbonylimidazolide in water, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . This method does not require an inert atmosphere, and the products can be obtained in high purity by filtration.

化学反応の分析

Types of Reactions

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate into amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

類似化合物との比較

Similar Compounds

Similar compounds include other carbamates such as:

- Ethyl carbamate

- Phenyl carbamate

- Butyl carbamate

Uniqueness

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is unique due to its specific molecular structure, which includes a hydroxy group and two methyl groups on the pentyl chain. This structure imparts distinct chemical and biological properties compared to other carbamates.

生物活性

Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate features a carbamate functional group attached to a 3-hydroxy-4,4-dimethylpentyl moiety. The synthesis typically involves carbamoylation reactions with amines and organic carbonates like dimethyl carbonate, often catalyzed by metal oxides at elevated temperatures. For instance, using an iron-chrome catalyst can yield approximately 70% with 80% selectivity under optimized conditions.

Agricultural Applications

The compound has been investigated for its efficacy as a pesticide or herbicide. Its structural characteristics may impart specific biological activity against agricultural pests such as aphids and mites. The systemic action of carbamates allows for effective pest control, making them valuable in agricultural settings .

Pharmaceutical Potential

Research indicates that carbamates can exhibit various pharmacological properties. For example, compounds similar to methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate have shown promise as inhibitors of human monoamine oxidases (hMAO-A and hMAO-B), which are critical targets in treating psychiatric disorders such as depression . Studies have demonstrated that certain carbamates can effectively cross the blood-brain barrier (BBB), enhancing their therapeutic potential .

Case Studies and Research Findings

- Toxicity Studies : A study on the toxicity of carbamates reported significant adverse effects on hematological parameters in rats. Daily oral administration of a related carbamate resulted in decreased red blood cell counts and hemoglobin levels, indicating potential toxicity that could be mitigated with antioxidants such as vitamins A and E .

- Inhibition Studies : In research focusing on biscarbamates, compounds were synthesized to evaluate their inhibition potency against cholinesterases (BChE and AChE). These studies revealed that certain carbamates could inhibit these enzymes effectively through a time-dependent mechanism, suggesting their utility in treating conditions linked to cholinergic dysfunctions .

- Environmental Impact : The environmental health implications of carbamate pesticides have also been documented. Occupational exposure can lead to poisoning characterized by cholinergic symptoms, underscoring the need for careful management of these compounds in agricultural practices .

Comparative Analysis

The following table summarizes key features and biological activities associated with methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate compared to other related compounds:

| Compound Name | Biological Activity | Applications | Toxicity Level |

|---|---|---|---|

| Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate | Pesticidal activity; potential CNS effects | Agriculture; Pharmaceuticals | Moderate |

| 2,6-Difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | Enhanced bioactivity due to fluorination | Potential drug development | Low |

| Ethyl N-(7-hydroxy-4-methylcoumarin-8-yl)carbamate | Selective hMAO-A inhibitor | Neurological disorder treatment | Low |

特性

IUPAC Name |

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)7(11)5-6-10-8(12)13-4/h7,11H,5-6H2,1-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIGIQLDTDHLDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。